molecular formula C7H11N3O B14484555 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one CAS No. 64882-53-7

1-(1H-1,2,4-Triazol-1-yl)pentan-3-one

Cat. No.: B14484555
CAS No.: 64882-53-7
M. Wt: 153.18 g/mol
InChI Key: XGCMVEAJUKPFLI-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-1-yl)pentan-3-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a pentanone derivative with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,4-Triazol-1-yl)pentan-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxidized or reduced derivatives and substituted triazole compounds.

Scientific Research Applications

1-(1H-1,2,4-Triazol-1-yl)pentan-3-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit enzymes critical for the survival of bacteria and fungi. Molecular docking studies suggest that it may inhibit the MurB enzyme in Escherichia coli and the CYP51 enzyme in Candida albicans . These interactions disrupt essential biological processes, leading to the death of the microorganisms.

Comparison with Similar Compounds

1-(1H-1,2,4-Triazol-1-yl)pentan-3-one can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other triazole derivatives.

Properties

CAS No.

64882-53-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(1,2,4-triazol-1-yl)pentan-3-one

InChI

InChI=1S/C7H11N3O/c1-2-7(11)3-4-10-6-8-5-9-10/h5-6H,2-4H2,1H3

InChI Key

XGCMVEAJUKPFLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN1C=NC=N1

Origin of Product

United States

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